Exendin derivative 1
Descripción
Exendin derivative 1 refers to a high-affinity GLP-1 receptor (GLP-1R) targeting cyclopeptide composed of two exendin copies linked by a short polyethylene glycol (PEG) chain. This derivative exhibits nanomolar-range binding affinity to GLP-1R, with an IC50 of 1.0 ± 0.1 nM in CHL/hGLP-1R cells, comparable to exendin-4 (a well-characterized GLP-1R agonist) . Its design leverages multivalency to enhance receptor avidity, and fluorescence imaging confirms its receptor-mediated internalization via active transport at physiological temperatures (37°C) .
Propiedades
Fórmula molecular |
C₁₈₄H₂₈₁N₄₉O₆₁S |
|---|---|
Peso molecular |
4187.56 |
Secuencia |
One Letter Code: HAEGTFTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPSLMNPQRSTVWY |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Structural and Functional Overview
Exendin derivatives vary in sequence, receptor interaction (agonist vs. antagonist), and therapeutic applications. Key compounds include:
- Exendin-4 (Exenatide): A 39-amino acid GLP-1R agonist derived from the Gila monster, used clinically for type 2 diabetes .
- Exendin(9-39): A truncated GLP-1R antagonist lacking the N-terminal activation domain, used in research and diagnostic imaging .
- Exendin 20–29: A 10-amino acid fragment of exendin(9-39) with TRPV1 inhibitory activity, devoid of GLP-1R effects .
Binding Affinity and Receptor Interaction
*Exendin(9-39) exhibits negligible internalization unless conjugated to cell-penetrating peptides (e.g., penetratin), which improve tumor retention .
Pharmacological and Clinical Profiles
- Exendin-4 : Reduces blood glucose via GLP-1R-dependent insulin secretion. However, rapid receptor internalization limits its utility in imaging .
- Exendin(9-39): Antagonism: Blocks GLP-1R activation, reversing insulin secretion induced by agonists like exendin-4 . Imaging: Poor tumor accumulation in vivo due to lack of internalization, but conjugation with penetratin enhances uptake .
- Exendin 20–29: Analgesia: Inhibits TRPV1-mediated pain (IC50 ~100 nM for capsaicin-induced currents) without affecting glucose regulation or GLP-1R .
Therapeutic Advantages and Limitations
- Exendin derivative 1 : Superior binding avidity due to multivalent design, but clinical relevance remains under investigation .
- Cons: Requires structural modifications (e.g., penetratin conjugation) for diagnostic use .
- Exendin 20–29 :
Research and Clinical Implications
- Diabetes Management : Exendin-4 analogs remain the gold standard, but exendin(9-39) derivatives show promise in imaging pancreatic β-cell mass .
- Pain Therapy: Exendin 20–29 offers a novel, non-opioid analgesic mechanism without metabolic interference .
- Future Directions: Engineering exendin(9-39) with cell-penetrating peptides or PEGylation could bridge diagnostic and therapeutic gaps .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
